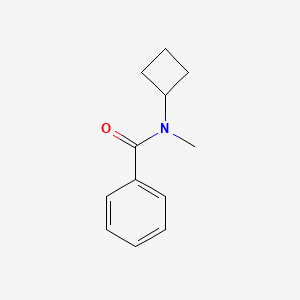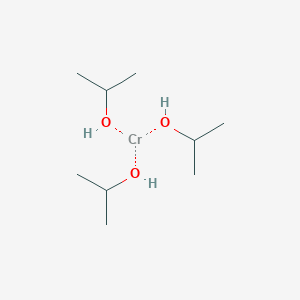
Triisopropoxychromium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Chromium (III) isopropoxide is an organometallic compound with the chemical formula Cr(OCH(CH₃)₂)₃. It is a coordination complex where chromium is in the +3 oxidation state, coordinated to three isopropoxide ligands. This compound is of significant interest due to its applications in various fields, including catalysis and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Chromium (III) isopropoxide can be synthesized through the reaction of chromium (III) chloride with isopropanol in the presence of a base. The general reaction is as follows: [ \text{CrCl}_3 + 3 \text{(CH}_3\text{)_2CHOH} \rightarrow \text{Cr(OCH(CH}_3\text{)_2)_3} + 3 \text{HCl} ] This reaction typically requires anhydrous conditions and is carried out under an inert atmosphere to prevent hydrolysis of the product.
Industrial Production Methods
Industrial production of chromium (III) isopropoxide often involves the use of chromium (III) chloride and isopropanol, similar to laboratory synthesis. The process is optimized for large-scale production by controlling reaction parameters such as temperature, pressure, and the use of catalysts to increase yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Chromium (III) isopropoxide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to higher oxidation states of chromium.
Reduction: It can be reduced to lower oxidation states or elemental chromium.
Substitution: The isopropoxide ligands can be substituted by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Ligand exchange reactions can be carried out using different alcohols or other ligands.
Major Products Formed
Oxidation: Chromium (VI) compounds.
Reduction: Chromium (II) compounds or elemental chromium.
Substitution: Chromium complexes with different ligands.
Wissenschaftliche Forschungsanwendungen
Chromium (III) isopropoxide has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other chromium compounds and as a catalyst in organic reactions.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the field of diabetes management.
Industry: It is used in the production of advanced materials, including coatings and nanomaterials.
Wirkmechanismus
The mechanism by which chromium (III) isopropoxide exerts its effects involves coordination chemistry. The chromium center can interact with various substrates, facilitating reactions through coordination and activation of the substrates. In biological systems, it may interact with proteins and enzymes, influencing their activity and function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Chromium (III) chloride: Another chromium (III) compound with different ligands.
Chromium (III) acetate: Similar coordination complex with acetate ligands.
Chromium (III) nitrate: Chromium (III) complex with nitrate ligands.
Uniqueness
Chromium (III) isopropoxide is unique due to its specific ligand environment, which imparts distinct reactivity and properties compared to other chromium (III) compounds. Its isopropoxide ligands make it particularly useful in organic synthesis and materials science applications.
Eigenschaften
Molekularformel |
C9H24CrO3 |
|---|---|
Molekulargewicht |
232.28 g/mol |
IUPAC-Name |
chromium;propan-2-ol |
InChI |
InChI=1S/3C3H8O.Cr/c3*1-3(2)4;/h3*3-4H,1-2H3; |
InChI-Schlüssel |
CQTPLALLRNCENQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)O.CC(C)O.CC(C)O.[Cr] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


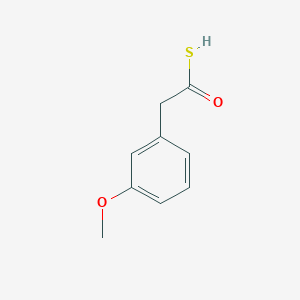
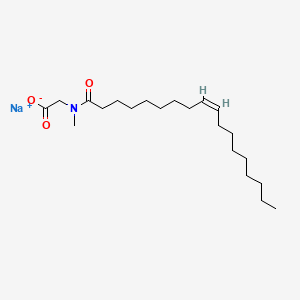

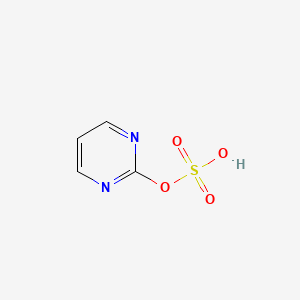

![3-(2-hydroxyethyl)-2-methyl-8H-pyrido[1,2-a]pyrimidine-4,9-dione](/img/structure/B13817683.png)
![4,11-Diamino-2-(2-butoxyethyl)-2,3-dihydro-3-imino-1H-naphth[2,3-f]isoindole-1,5,10-trione](/img/structure/B13817689.png)


![10H-azepino[1,2-a]benzimidazol-10-one](/img/structure/B13817705.png)
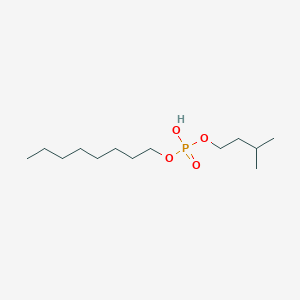
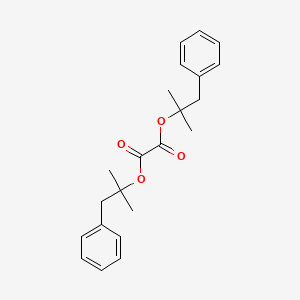
![1-[2-(dimethylamino)-3,4-dihydro-2H-pyridin-1-yl]ethanone](/img/structure/B13817751.png)
